N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide is an organic compound with the molecular formula C14H18BrNO This compound is characterized by the presence of a bromine atom attached to a methylphenyl group, which is further connected to a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with the reaction being carried out at temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted acetamides depending on the nucleophile used.
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Dehalogenated acetamides
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentylacetamide group play crucial roles in modulating the compound’s activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2-iodo-4-methylphenyl)-2-bromoacetamide: Similar structure but with an iodine atom instead of bromine.
N-(4-bromophenyl)acetamide: Lacks the cyclopentyl group, making it less complex.
4-Bromo-N-(2-methylphenyl)benzamide: Contains a benzamide group instead of the cyclopentylacetamide moiety.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide is unique due to the presence of both the bromine atom and the cyclopentylacetamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research .
Properties
CAS No. |
850634-43-4 |
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Molecular Formula |
C14H18BrNO |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide |
InChI |
InChI=1S/C14H18BrNO/c1-10-6-7-13(12(15)8-10)16-14(17)9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
InChI Key |
NVTDKDSJNZSVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2CCCC2)Br |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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